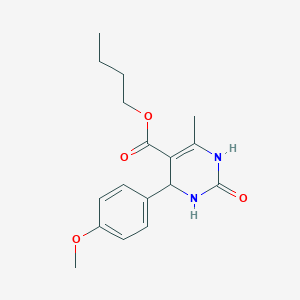
Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de butyle est un composé organique complexe avec une structure unique qui comprend un cycle tétrahydropyrimidinique, un groupe méthoxyphényle et un ester butylique. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(4-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de butyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-méthoxybenzaldéhyde avec l’acétoacétate d’éthyle en présence d’urée et d’un catalyseur tel que l’acétate d’ammonium. La réaction est effectuée sous reflux, conduisant à la formation du cycle tétrahydropyrimidinique .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de butyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe méthoxyphényle ou de la partie ester.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base comme la pyridine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le 4-(4-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de butyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Enquêté pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme D'action
Le mécanisme d’action du 4-(4-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de butyle implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber les enzymes en se liant à leurs sites actifs ou moduler l’activité des récepteurs en interagissant avec les protéines réceptrices. Les voies exactes dépendent du contexte biologique et des molécules cibles spécifiques impliquées .
Comparaison Avec Des Composés Similaires
Composés similaires
(E)-4-(3-(3-(4-méthoxyphényl)acryloyl)phénoxy)butyl 2-hydroxybenzoate : Un composé avec des caractéristiques structurelles similaires et des activités biologiques potentielles.
Composés diphenyl-N-hétéroaromatiques : Ces composés partagent des similitudes structurelles et sont également étudiés pour leurs propriétés anticancéreuses.
Unicité
Le 4-(4-méthoxyphényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate de butyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des réactions chimiques et des activités biologiques diverses. Son cycle tétrahydropyrimidinique et sa partie ester butylique le distinguent d’autres composés similaires, offrant des propriétés et des applications uniques.
Propriétés
Numéro CAS |
300667-72-5 |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-4-5-10-23-16(20)14-11(2)18-17(21)19-15(14)12-6-8-13(22-3)9-7-12/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,21) |
Clé InChI |
BPKNDDWPCNHIKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C |
Solubilité |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


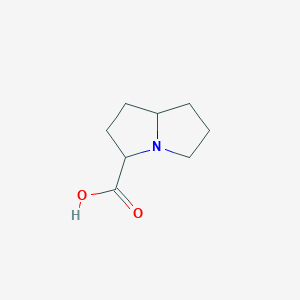
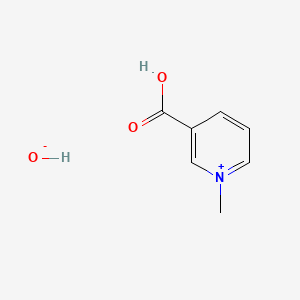

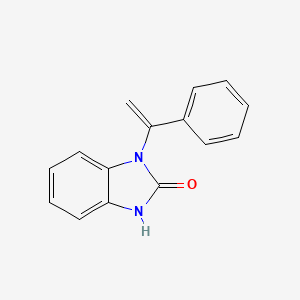
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)


![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
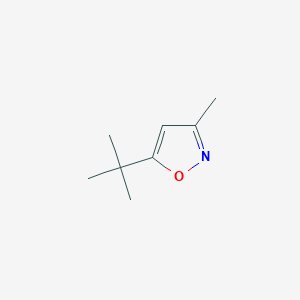

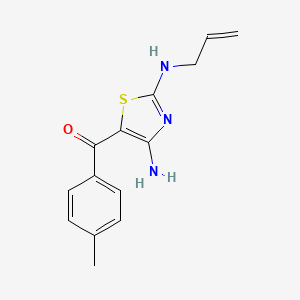
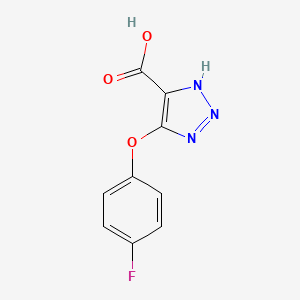
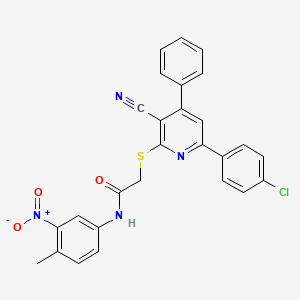
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
